molecular formula C20H15Cl2N5O2S B2723344 N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894036-35-2

N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2723344
CAS No.: 894036-35-2
M. Wt: 460.33
InChI Key: LVWDQXUASGXGOG-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with 3-chlorophenyl and 4-chlorophenyl groups. This structure combines an oxalamide backbone with a bicyclic heteroaromatic system, which is often associated with biological activity due to its ability to engage in hydrogen bonding and π-π interactions.

The synthesis of such compounds likely involves multi-step reactions, including cycloaddition or nucleophilic substitution, as seen in the preparation of related thiazolo-triazole derivatives (e.g., 2-(4-chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole, synthesized via cyclization reactions in 76% yield) . The presence of dual chlorophenyl substituents may enhance lipophilicity and receptor-binding affinity compared to non-halogenated analogs.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2S/c21-13-6-4-12(5-7-13)17-25-20-27(26-17)16(11-30-20)8-9-23-18(28)19(29)24-15-3-1-2-14(22)10-15/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWDQXUASGXGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H15Cl2N5O2SC_{20}H_{15}Cl_2N_5O_2S and a molecular weight of approximately 460.3 g/mol. It incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which is significant for its pharmacological properties. The structural characteristics contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC20H15Cl2N5O2SC_{20}H_{15}Cl_2N_5O_2S
Molecular Weight460.3 g/mol
CAS Number894036-35-2

Antifungal Activity

Recent studies indicate that derivatives of the 1,2,4-triazole scaffold exhibit potent antifungal activities. The presence of the thiazole ring enhances this activity by improving the compound's ability to inhibit fungal growth through interference with ergosterol biosynthesis—a key component of fungal cell membranes .

Antiviral and Anticancer Properties

Compounds similar to this compound have shown promising antiviral and anticancer properties. For instance, triazole derivatives are known to inhibit various enzymes involved in viral replication and cancer cell proliferation . The pharmacological profile suggests potential applications in treating viral infections and malignancies.

Anti-inflammatory Effects

The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief . This property is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as aromatase and cholinesterase . The triazole ring can form hydrogen bonds with enzyme active sites.
  • Cell Membrane Disruption : By targeting ergosterol synthesis in fungi, the compound may disrupt fungal cell membrane integrity .
  • Receptor Modulation : It may also interact with various receptors involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives reveals that modifications to the thiazole and triazole rings can significantly influence biological activity. For example:

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and bioactivity against specific targets.
  • Alkyl Chain Variability : Changes in the alkyl chain length or branching can affect the compound's ability to penetrate biological membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antifungal Efficacy : A study demonstrated that a series of triazole derivatives exhibited significant antifungal activity against strains resistant to conventional treatments .
  • Anti-inflammatory Potential : Research indicated that compounds with similar scaffolds showed effectiveness in reducing inflammation in animal models, suggesting their potential for therapeutic use .
  • Cytotoxicity Studies : In vitro tests revealed that certain derivatives have cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparison with Oxalamide Derivatives

Oxalamide derivatives are known for diverse biological activities. The target compound shares structural motifs with antiviral oxalamides reported in , such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14). Key differences include:

  • Substituents : The target compound lacks the piperidine/pyrrolidine rings and hydroxyalkyl groups present in compounds 13–15, instead incorporating a thiazolo-triazole-ethyl chain. This may reduce solubility but increase metabolic stability .
  • Biological Activity: Compounds 13–15 exhibit anti-HIV activity (IC50 values in the nanomolar range), suggesting the target compound could share similar mechanisms, though its thiazolo-triazole moiety might target different viral or cellular proteins .
Table 1: Comparison of Oxalamide Derivatives
Compound Key Substituents Biological Activity Reference
Target Compound 3-ClPh, thiazolo-triazole-ethyl Undetermined (inferred antiviral) -
13 Piperidine, thiazol, 4-ClPh HIV entry inhibition
14 Pyrrolidine, hydroxymethyl-thiazol HIV entry inhibition
S336 (Umami agonist) 2,4-Dimethoxybenzyl, pyridin-2-ylethyl TAS1R1/TAS1R3 activation

Comparison with Thiazolo[3,2-b][1,2,4]triazole Derivatives

describes several thiazolo-triazole analogs with varying aryl substituents. The target compound’s dual chlorophenyl groups distinguish it from these derivatives:

  • Electron-Withdrawing Effects : The 4-chlorophenyl group in analogs like 5b and 7b enhances thermal stability (higher melting points: 143–166°C) compared to electron-donating groups (e.g., 4-methoxyphenyl in 8b , m.p. 130–132°C). The target’s 3- and 4-chlorophenyl groups may similarly increase melting point and crystallinity .
  • Synthetic Yields: Substituents influence reaction efficiency. For example, 8b (4-methoxyphenyl) is synthesized in 85% yield, while 7b (4-trifluoromethylphenyl) yields only 21%.
Table 2: Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compound Substituents Melting Point (°C) Yield (%) Reference
5b 4-ClPh, phenyl 143–145 76
7b 4-ClPh, 4-CF3Ph 160–162 21
8b 4-ClPh, 4-MeOPh 130–132 85
Target 3-ClPh, 4-ClPh Undetermined - -

Chlorophenyl-Containing Analogs

  • Triazole-Thiones (): The crystal structure of (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione highlights the role of hydrogen bonding (N–H···S, O–H···S) in stabilizing supramolecular assemblies. The target compound’s oxalamide moiety may similarly engage in intermolecular interactions, influencing solubility and crystallinity .
  • Acetamide-Triazole Hybrids () : Compound 6m (N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) shares a chlorophenyl group but lacks the thiazolo-triazole system. Its IR and HRMS data (C=O stretch at 1678 cm⁻¹, [M+H]+ 393.1112) provide benchmarks for characterizing the target compound’s functional groups .

Key Research Findings and Implications

  • Antiviral Potential: Structural similarities to ’s oxalamides suggest the target compound may inhibit viral entry or replication, though experimental validation is needed.
  • Synthetic Challenges : The thiazolo-triazole core may require optimized cyclization conditions to avoid low yields seen in CF3-substituted analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

  • Methodology :

  • Step 1 : React substituted chlorophenyl precursors (e.g., 4-chlorophenyl derivatives) with thiazolo-triazole intermediates under heterocyclic coupling conditions. For example, use Pd-catalyzed cross-coupling reactions to integrate the thiazolo-triazole core .
  • Step 2 : Form the oxalamide bridge via condensation of 3-chloroaniline derivatives with activated carbonyl intermediates (e.g., oxalyl chloride). Ensure anhydrous conditions and catalysts like triethylamine to drive the reaction .
  • Step 3 : Optimize purification using recrystallization (e.g., chloroform/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
    • Key Data :
Reaction StepYield RangeKey Conditions
Thiazolo-triazole synthesis20-35%Pd(OAc)₂, PPh₃, 80°C, 12h
Oxalamide formation45-60%Et₃N, DCM, 0-5°C

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹), triazole/thiazole C-N (~1550 cm⁻¹), and C-Cl bonds (~700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons on aromatic chlorophenyl groups (δ 7.2-7.8 ppm) and oxalamide NH signals (δ 8.5-9.5 ppm). Use DEPT-135 for carbon backbone confirmation .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O/S interactions) to validate molecular packing and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during thiazolo-triazole core synthesis?

  • Methodology :

  • Mechanistic Studies : Use DFT calculations to model Pd-catalyzed cyclization steps, identifying rate-limiting stages (e.g., oxidative addition vs. reductive elimination) .
  • In Situ Monitoring : Employ HPLC-MS to track intermediate formation under varying conditions (e.g., solvent polarity, ligand ratios). For example, replace PPh₃ with bidentate ligands (dppe) to enhance stability .
  • Yield Optimization : Screen additives (e.g., KI for halogen exchange) to suppress side reactions like dechlorination .

Q. What strategies mitigate spectral interference in characterizing the oxalamide moiety?

  • Methodology :

  • Dual Solvent Systems : Acquire NMR in DMSO-d₆ (to observe NH protons) and CDCl₃ (to resolve aromatic splitting patterns) .
  • Dynamic Exchange Suppression : Use low-temperature (200 K) NMR to slow amide proton exchange, sharpening NH signals .
  • 2D Techniques : Apply HSQC to correlate NH protons with adjacent carbons, distinguishing oxalamide from triazole environments .

Q. How can in-silico models predict the compound’s bioactivity or reactivity?

  • Methodology :

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on thiazolo-triazole’s π-π stacking and chlorophenyl’s hydrophobic contacts .
  • QSAR Modeling : Train models with Hammett constants (σ) of substituents to predict electronic effects on reactivity (e.g., nucleophilic attack at the oxalamide carbonyl) .
  • MD Simulations : Assess stability in aqueous/PEG matrices (e.g., 100 ns trajectories) to guide formulation studies .

Data Contradiction Analysis

Q. Why do reported yields for similar oxalamide derivatives vary significantly (e.g., 2-5% vs. 45-60%)?

  • Root Cause :

  • Intermediate Stability : Low yields (2-5%) often stem from hydrolysis of nitroarene intermediates during reductive cyclization. Use inert atmospheres (N₂/Ar) and dried solvents to mitigate .
  • Catalyst Poisoning : Residual moisture deactivates Pd catalysts. Pre-dry reactants with molecular sieves and use scavengers (e.g., polymer-bound TEA) .
    • Resolution :
FactorImpact on YieldMitigation Strategy
MoistureReduces by 30-50%Rigorous drying of reagents
Ligand ChoiceIncreases by 20%Switch from PPh₃ to XPhos

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